molecular formula C9H4FN3 B2709159 2-((2-Fluoropyridin-3-yl)methylene)malononitrile CAS No. 1820674-40-5

2-((2-Fluoropyridin-3-yl)methylene)malononitrile

Cat. No.: B2709159
CAS No.: 1820674-40-5
M. Wt: 173.15
InChI Key: BDYSQZYEMYXMBV-UHFFFAOYSA-N
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Description

2-((2-Fluoropyridin-3-yl)methylene)malononitrile is an organic compound with the molecular formula C9H4FN3. It is characterized by the presence of a fluoropyridine ring attached to a methylene group, which is further connected to a malononitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluoropyridin-3-yl)methylene)malononitrile typically involves the reaction of 2-fluoropyridine-3-carbaldehyde with malononitrile in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The base, often piperidine or pyridine, facilitates the condensation reaction, leading to the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluoropyridin-3-yl)methylene)malononitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-Fluoropyridin-3-yl)methylene)malononitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Fluoropyridin-3-yl)methylene)malononitrile is not fully understood. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom and nitrile groups may enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Chloropyridin-3-yl)methylene)malononitrile
  • 2-((2-Bromopyridin-3-yl)methylene)malononitrile
  • 2-((2-Iodopyridin-3-yl)methylene)malononitrile

Uniqueness

2-((2-Fluoropyridin-3-yl)methylene)malononitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them more suitable for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-[(2-fluoropyridin-3-yl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4FN3/c10-9-8(2-1-3-13-9)4-7(5-11)6-12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYSQZYEMYXMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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